6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole 6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18113629
InChI: InChI=1S/C9H7BrF3N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-2,4,8,14H,3H2
SMILES:
Molecular Formula: C9H7BrF3N
Molecular Weight: 266.06 g/mol

6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC18113629

Molecular Formula: C9H7BrF3N

Molecular Weight: 266.06 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole -

Specification

Molecular Formula C9H7BrF3N
Molecular Weight 266.06 g/mol
IUPAC Name 6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C9H7BrF3N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-2,4,8,14H,3H2
Standard InChI Key OOWKRVRVCZKHAE-UHFFFAOYSA-N
Canonical SMILES C1C(NC2=C1C=CC(=C2)Br)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole (C₉H₇BrF₃N) features a bicyclic framework comprising a benzene ring fused to a pyrrole ring, with partial saturation at the 2,3-positions (Figure 1). The bromine substituent at C6 and the electron-withdrawing trifluoromethyl group at C2 create distinct electronic effects, influencing its reactivity and intermolecular interactions.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight266.06 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLimited in polar solvents
LogP (Partition Coefficient)Estimated 3.2 (high lipophilicity)Calculated

The compound’s lipophilicity, inferred from its trifluoromethyl and bromine groups, suggests favorable membrane permeability, a critical factor in drug design.

Synthetic Routes and Optimization

Friedel-Crafts Acylation and Halogenation

A patented method for analogous 6-bromoindole derivatives involves Friedel-Crafts acylation using oxalyl chloride and aluminum chloride, followed by amidation and reduction (Figure 2) . For 6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole, direct trifluoromethylation via Ullmann coupling or radical pathways may be employed, though specific protocols remain proprietary.

Table 2: Comparative Synthesis Strategies

StepReagents/ConditionsYield (%)
Friedel-Crafts AcylationAlCl₃, oxalyl chloride, CH₂Cl₂85–90
TrifluoromethylationCuI, CF₃I, DMF, 100°C60–70
Boron Tribromide CleavageBBr₃, CH₂Cl₂, −78°C75–80

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol are standard purification methods . Nuclear magnetic resonance (NMR) spectra typically show characteristic signals: δ 7.4–7.6 ppm (aromatic H), δ 3.2–3.5 ppm (methylene H), and δ −60 to −70 ppm (¹⁹F NMR for CF₃).

Biological Activities and Mechanistic Insights

Anticancer Screening

Preliminary assays indicate apoptosis induction in MCF-7 breast cancer cells (IC₅₀: 12.3 µM) through caspase-3 activation and mitochondrial membrane depolarization. Comparative studies suggest that bromine at C6 improves DNA intercalation compared to chloro or fluoro analogs.

Recent Advancements and Future Directions

Catalytic Asymmetric Synthesis

Recent breakthroughs in palladium-catalyzed C–H functionalization enable enantioselective synthesis of dihydroindoles, offering routes to chiral derivatives for neurological drug candidates.

Environmental Impact Mitigation

Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to reduce waste generation during large-scale production.

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